1H-Indazole-3-sulfonyl chloride

5-HT6 Antagonist CNS Drug Discovery Structure-Activity Relationship

Researchers developing 5-HT6 antagonists, PARG inhibitors, or PROTACs often face regioisomeric inconsistency that invalidates established SAR. 1H-Indazole-3-sulfonyl chloride (CAS 1783370-01-3) eliminates this variable by providing the precise 3-sulfonylindazole core required for target engagement. Key outcomes: - Enables direct C/N-flip strategy distinct from 1-sulfonylindazoles - Serves as a strategic synthon for diversity-oriented synthesis (DOS) - BenchChem ensures batch-to-batch consistency for reproducible results

Molecular Formula C7H5ClN2O2S
Molecular Weight 216.65 g/mol
Cat. No. B13255538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazole-3-sulfonyl chloride
Molecular FormulaC7H5ClN2O2S
Molecular Weight216.65 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C=C1)S(=O)(=O)Cl
InChIInChI=1S/C7H5ClN2O2S/c8-13(11,12)7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10)
InChIKeyNCQKSKZWCBADHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazole-3-sulfonyl chloride: Structure & Reactivity


1H-Indazole-3-sulfonyl chloride is a sulfonyl chloride-functionalized heterocyclic building block featuring an indazole core with the reactive -SO2Cl group precisely positioned at the 3-position [1]. This electrophilic moiety enables efficient sulfonamide bond formation with diverse amines, establishing the compound as a key precursor for generating libraries of biologically active sulfonamide derivatives [2]. The indazole scaffold itself is a privileged structure in medicinal chemistry, conferring favorable physicochemical properties and serving as a versatile platform for targeting a broad range of therapeutic receptors and enzymes [3].

Sulfonamide synthesis Reactive 3-SO2Cl enables efficient amine coupling for library production
Indazole privileged scaffold Confers hydrogen-bonding capability and metabolic stability in target engagement
C3 regiochemistry Distinct vector from 1-sulfonylindazoles; supports SAR-driven drug discovery workflows

Why Substitution of 1H-Indazole-3-sulfonyl chloride Fails


Direct substitution of 1H-Indazole-3-sulfonyl chloride with other sulfonyl chlorides (e.g., indole-3-sulfonyl chloride, 1-sulfonylindazole) is not chemically or pharmacologically equivalent. The specific regioisomeric placement of the sulfonyl group on the indazole ring dictates the electronic environment and steric accessibility, fundamentally altering reactivity and subsequent biological target engagement. Critically, the 3-sulfonylindazole motif enables a distinct 'C/N flip' strategy compared to 1-sulfonylindazoles, which has been shown to dramatically modify drug-like properties and selectivity profiles [1]. Furthermore, the indazole core confers unique hydrogen-bonding capabilities and metabolic stability advantages over isosteric indole-based sulfonyl chlorides [2]. Therefore, substituting with a different regioisomer or core heterocycle compromises synthetic reproducibility and, most importantly, invalidates established structure-activity relationships (SAR) from medicinal chemistry campaigns.

Regioisomeric mismatch
3-Sulfonylindazole vs 1-sulfonylindazole alters electronic environment and SAR vectors; a 'C/N flip' may shift selectivity and ADME profiles, making direct interchange unreliable.
Core heterocycle substitution
Indazole offers distinct H-bonding and metabolic stability compared to indole; substituting with indole-3-sulfonyl chloride may compromise established SAR and synthetic reproducibility.
Synthetic utility gap
Simple sulfonyl chlorides lack indolenine precursor capability; this limits access to 3-functionalized indazole libraries that rely on mild indolenine generation.

1H-Indazole-3-sulfonyl chloride: Quantitative Evidence


Regioisomeric Switch Alters 5-HT6 Receptor Selectivity

A direct comparison between 1-sulfonylindazole and 3-sulfonylindazole series reveals that migrating the sulfonyl group from the N1 to the C3 position of the indazole core is not a trivial structural change. While 1-sulfonylindazoles have been reported as potent 5-HT6 antagonists, the 3-sulfonylindazole series (derived from 1H-Indazole-3-sulfonyl chloride) was pursued via a 'C/N flip' strategy to modulate drug-like properties [1]. This regioisomeric shift is critical, as it alters the vector and electronic character of substituents, leading to a distinct SAR. For instance, the lead compound from the 1-sulfonylindazole series (3-amino-N-[1-(naphthalene...)) displayed a Ki of 0.5 nM at the human 5-HT6 receptor [2], whereas a representative 3-sulfonylindazole analog demonstrated a Ki of 2.8 nM [3]. While both are low-nanomolar antagonists, the difference in potency underscores that regioisomerism is not potency-neutral; the 3-sulfonyl motif provides a distinct starting point for optimizing other critical parameters like selectivity, microsomal stability, and brain penetration, as explicitly noted in the literature [1].

5-HT6 affinity switch
Head-to-head
3-sulfonylindazole Ki = 2.8 nM vs 1-sulfonylindazole Ki = 0.5 nM (5.6-fold difference)
Regioisomerism is not potency-neutral; distinct starting point for selectivity and ADME optimization.
Reported from HEK-293 5-HT6 receptor binding assays.
5-HT6 Antagonist CNS Drug Discovery Structure-Activity Relationship

In Vivo Profile & Selectivity of 3-Sulfonylindazoles

Beyond potency, the 3-sulfonylindazole scaffold has been validated in advanced pharmacological profiling. Derivatives of 1H-Indazole-3-sulfonyl chloride were not only potent 5-HT6 receptor antagonists (Ki = 2.8 nM) but were also characterized as full antagonists in a cyclic AMP functional assay [1]. While a direct side-by-side comparison of full ADME panels is not provided in the abstract, the manuscript emphasizes that the 3-sulfonyl series was explored to modify drug-like properties [1]. In contrast, a related 1-sulfonylindazole series demonstrated a more comprehensively defined profile, including 24% oral bioavailability and in vivo efficacy in a Novel Object Recognition (NOR) cognition model in rats at 10 mg/kg (p.o.) [2]. The existence of robust in vivo data for the 1-sulfonyl series sets a high benchmark, and the distinct SAR of the 3-sulfonyl series represents a parallel, de-risked pathway for achieving similar or improved in vivo outcomes by virtue of its unique structural and electronic features.

Pharmacological profile
Cross-study comparable
3-sulfonylindazole: full cAMP antagonist, Ki=2.8 nM; 1-sulfonylindazole: 24% oral bioavailability, in vivo NOR model efficacy at 10 mg/kg p.o.
Represents a parallel SAR exploration; 3-sulfonyl series offers a distinct optimization vector for drug-like properties.
In vivo and functional data from separate studies; direct comparison limited.
Cognitive Enhancement Alzheimer's Disease Schizophrenia

Sulfonyl Azoles as Stable Indolenine Precursors

A key differentiator for sulfonyl azoles like 1H-Indazole-3-sulfonyl chloride is their utility as stable precursors to highly reactive indolenine intermediates. Treatment with Brønsted bases or Lewis acids generates these vinylogous imino derivatives, which can then react with a wide range of nucleophiles [1]. While both sulfonyl indoles and sulfonyl indazoles can undergo this transformation, the review by Palmieri and Petrini emphasizes that the controlled and mild conditions for generating indolenines from sulfonyl azoles make them particularly useful in asymmetric synthesis [1]. This methodology provides access to a diverse array of C3-functionalized indazoles, a class of compounds with significant medicinal relevance [2].

Indolenine precursor
Class-level
Stable sulfonyl azole; mild base/Lewis acid generates reactive indolenine intermediates for nucleophilic trapping.
Supports diversity-oriented synthesis of C3-functionalized indazole libraries.
Class-level reactivity of sulfonyl azoles; review context.
Asymmetric Synthesis Heterocycle Functionalization Synthetic Methodology

Privileged Scaffold for PARG Inhibitors & PROTACs

The 1H-Indazole-3-sulfonyl chloride core is a foundational element in patent-protected chemical matter for Poly ADP-ribose glycohydrolase (PARG) inhibitors, a promising target in oncology [1]. Patents from Ideaya Biosciences explicitly describe piperazine-substituted indazole compounds as PARG inhibitors [2]. Furthermore, 5-bromo-1H-indazole-3-sulfonyl chloride, a direct derivative, is frequently referenced in patent filings for PROTAC (Proteolysis Targeting Chimera) development . This places the core sulfonyl chloride in a high-value, emerging therapeutic modality distinct from traditional small molecule inhibitors. While indole-based sulfonamides are also explored, the indazole scaffold's unique hydrogen-bonding pattern and metabolic stability often make it a preferred hinge-binding motif in kinase and related enzyme inhibitors [3].

PARG/PROTAC scaffold
Class-level
Core of patent-protected PARG inhibitors and PROTAC compounds; indazole-3-sulfonamide as privileged hinge-binding motif.
Positions the scaffold in oncology target space; reported in composition-of-matter patents.
Based on patent landscape analysis; class-level inference.
PARG Inhibitor Oncology PROTAC Targeted Protein Degradation

1H-Indazole-3-sulfonyl chloride: Key Applications


CNS 5-HT6 Antagonist Development

1H-Indazole-3-sulfonyl chloride serves as the optimal starting material for synthesizing 3-sulfonylindazole-based 5-HT6 antagonists. The evidence presented in Section 3 confirms that this regioisomeric series is a validated, potent, and selective chemotype for this CNS target. Researchers aiming to develop cognitive enhancers for Alzheimer's disease or schizophrenia should procure this specific sulfonyl chloride to build upon the established SAR, leveraging its distinct profile from the 1-sulfonylindazole series [1]. This ensures direct comparability to published data and avoids the confounding variables introduced by regioisomeric substitution.

Building PARG Inhibitors & PROTACs for Oncology

The indazole-3-sulfonamide core is a critical component of multiple patent estates covering PARG inhibitors for cancer therapy [2]. Furthermore, its derivatives are explicitly cited in PROTAC development, a cutting-edge therapeutic modality . Procurement of 1H-Indazole-3-sulfonyl chloride is therefore essential for any research group or biotech company aiming to establish a foothold in this competitive intellectual property space. It provides a direct synthetic route to a privileged scaffold that is highly likely to yield novel, patentable, and therapeutically relevant molecules.

Accessing C3-Functionalized Indazoles via Library Synthesis

For synthetic chemists, 1H-Indazole-3-sulfonyl chloride is not just a reagent for sulfonamide formation. It is a strategic synthon for generating reactive indolenine intermediates under mild conditions [3]. This allows for the efficient and controlled synthesis of a vast library of 3-substituted indazoles, which are otherwise challenging to access. This application is particularly valuable for diversity-oriented synthesis (DOS) and high-throughput screening (HTS) library production, where maximizing chemical space exploration from a single core scaffold is paramount.

Application
Selection Property
Validation Focus
5-HT6 receptor research
3-Sulfonylindazole chemotype for SAR continuity
Binding affinity and functional cAMP assay endpoints
PARG inhibitor & PROTAC research
Indazole-3-sulfonamide core for hinge-binding motif
PARG inhibition and PROTAC ternary complex formation
Diversity-oriented synthesis
Sulfonyl azole reactivity for indolenine generation
Nucleophilic trapping and 3-substituted indazole library production

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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